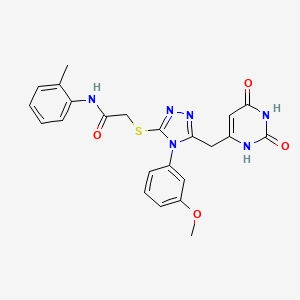

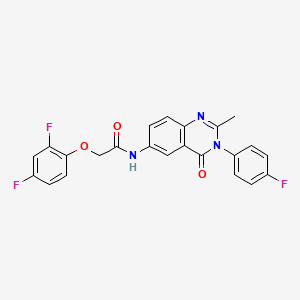

![molecular formula C13H15NO3 B2650924 N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide CAS No. 2097893-58-6](/img/structure/B2650924.png)

N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the compound “n-butyl 4-(3,4 dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate” was synthesized using a slow solvent evaporation technique with chloroform as a solvent .Molecular Structure Analysis

The molecular structure of related compounds like “4-(tert-butyl)-N-(3,4-dimethoxyphenethyl)benzamide” has been reported . This compound has a molecular formula of CHNO, an average mass of 341.444 Da, and a monoisotopic mass of 341.199097 Da .Chemical Reactions Analysis

The chemical reactions of related compounds have been studied. For example, the compound “n-butyl 4-(3,4 dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate” was found to be stable up to 150 °C and then started decomposing .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed. For instance, the compound “n-butyl 4-(3,4 dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate” was found to be yellowish, coagulated, and semi-transparent .Applications De Recherche Scientifique

Molecular Engineering and Solar Cell Applications

N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide and similar compounds have been explored in the field of molecular engineering, specifically in designing organic sensitizers for solar cell applications. These organic sensitizers are crafted at the molecular level and are crucial in the conversion of solar energy into electrical energy. The structural design of these sensitizers ensures high efficiency in incident photon to current conversion, making them pivotal in enhancing the performance of solar cells (Kim et al., 2006).

Medicinal Chemistry and Drug Design

Derivatives of this compound have been extensively used in medicinal chemistry for drug design. Notably, compounds incorporating a biologically active 3,4-dimethoxyphenyl moiety have shown potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), indicating their promise in cancer therapy. The structural and functional properties of these compounds make them suitable candidates for developing novel anticancer drugs (Ghorab et al., 2016).

Synthetic Chemistry and Material Science

In the domain of synthetic chemistry and material science, this compound derivatives have been utilized in constructing complex molecular architectures. The unique properties of these compounds enable the formation of molecular wires and other intricate structures essential in electronics and material sciences. The incorporation of pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives in these structures demonstrates their versatility and potential in developing advanced materials with specific electronic and optoelectronic properties (Wang et al., 2006).

Corrosion Inhibition

This compound related compounds have shown efficacy as corrosion inhibitors, particularly in protecting oil-well tubular steel in acidic environments. The mechanism involves the adsorption of these compounds onto the steel surface, providing a protective layer against corrosion. Their effectiveness is attributed to their molecular structure, which allows strong adsorption and interaction with the metal surface, thereby enhancing the durability and longevity of the materials in corrosive environments (Yadav et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-4-5-13(15)14-9-10-6-7-11(16-2)12(8-10)17-3/h6-8H,9H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDZRUBRTCSYJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NCC1=CC(=C(C=C1)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

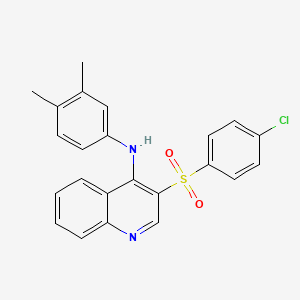

![4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2650843.png)

![2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2650844.png)

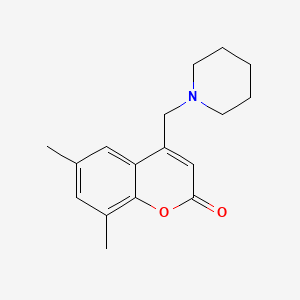

![1-(3-methoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2650847.png)

![methyl 4-methoxy-3-((4-oxo-7-(p-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)methyl)benzoate](/img/structure/B2650850.png)

![1-Morpholino-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}-1-ethanone](/img/structure/B2650853.png)

![N-(2-methoxyethyl)-2-(3-(2-(naphthalen-1-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2650855.png)

![ethyl 4-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2650857.png)

![6H-Dibenzo[c,e][1,2]oxaborinin-6-ol](/img/structure/B2650859.png)

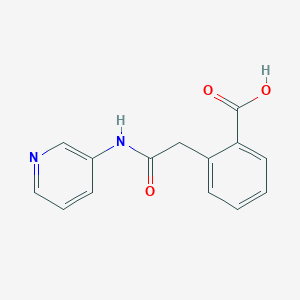

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea](/img/structure/B2650863.png)